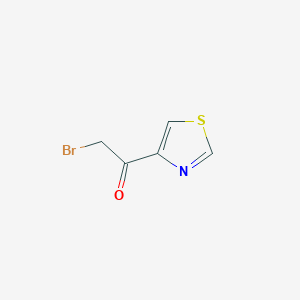

2-Bromo-1-(thiazol-4-yl)ethanone

Description

Overview of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. ijnrd.org These heteroatoms, most commonly nitrogen, sulfur, and oxygen, impart unique chemical and physical properties to the molecules. britannica.com The presence of heteroatoms allows for a diverse range of interactions with biological macromolecules, making heterocyclic compounds essential scaffolds in drug discovery. numberanalytics.com In fact, a significant majority of FDA-approved small-molecule drugs feature at least one heterocyclic ring, highlighting their critical importance in modern therapeutics. globalresearchonline.netnih.gov The versatility of heterocyclic compounds extends beyond medicine into materials science, where they are utilized in the development of conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. numberanalytics.com

Thiazole (B1198619) Ring System: Historical Context and Broad Academic Relevance

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, has been a subject of extensive study since its discovery in the late 19th century. numberanalytics.comeurekaselect.com This aromatic ring system is a key structural motif in numerous naturally occurring and synthetic compounds with significant biological activities. globalresearchonline.netnumberanalytics.com A notable example is Vitamin B1 (thiamine), which contains a thiazole ring and is crucial for various metabolic processes. nih.govwikipedia.org The thiazole nucleus is also a fundamental component of many pharmaceuticals, including antimicrobial, antiretroviral, antifungal, and anti-inflammatory agents. eurekaselect.comresearchgate.net Its broad-ranging applications have established the thiazole scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the design and synthesis of novel therapeutic agents. nih.govresearchgate.net

Introduction of 2-Bromo-1-(thiazol-4-yl)ethanone as a Key Synthetic Intermediate

Among the vast number of thiazole derivatives, this compound stands out as a particularly valuable synthetic intermediate. This bifunctional molecule contains a reactive α-bromoketone moiety attached to the 4-position of the thiazole ring. The presence of the bromine atom, an excellent leaving group, and the electrophilic carbonyl carbon makes this compound highly susceptible to a variety of chemical transformations.

The synthesis of this compound is typically achieved through the bromination of 1-(thiazol-4-yl)ethanone (B1352759). This electrophilic substitution reaction is often carried out using bromine in a suitable solvent like chloroform (B151607). The reactivity of this intermediate allows for its use in the construction of more complex molecular architectures. For instance, it readily undergoes substitution reactions with nucleophiles such as amines and thiols, and can participate in cyclization reactions to form fused heterocyclic systems. nih.gov

Scope and Objectives of the Research Outline: Focusing on Synthetic, Mechanistic, and Biological Aspects of this compound Derivatives

This article will provide a focused examination of this compound and its derivatives. The primary objectives are to:

Explore the synthetic utility of this compound in the preparation of various thiazole-containing compounds.

Investigate the reaction mechanisms involved in the transformation of this key intermediate.

Discuss the biological activities of the resulting thiazole derivatives, highlighting their potential in drug discovery.

By concentrating on these aspects, this article aims to provide a comprehensive and scientifically rigorous overview of the importance of this compound in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTOHMVXPXMLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601601 | |

| Record name | 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38923-13-6 | |

| Record name | 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 1 Thiazol 4 Yl Ethanone

Direct Bromination Approaches

The most prevalent and straightforward method for synthesizing 2-Bromo-1-(thiazol-4-yl)ethanone involves the direct bromination of its ketone precursor.

The primary route to this compound is the alpha-halogenation of 1-(thiazol-4-yl)ethanone (B1352759). This reaction selectively introduces a bromine atom at the carbon atom adjacent (the α-carbon) to the carbonyl group. The mechanism for this acid-catalyzed reaction involves the formation of an enol tautomer, which then acts as a nucleophile. masterorganicchemistry.comyoutube.com The enol's carbon-carbon double bond, being electron-rich, attacks the electrophilic bromine, leading to the formation of the α-bromo ketone. masterorganicchemistry.comyoutube.comjove.com The presence of an acid catalyst accelerates the keto-enol tautomerism, which is the rate-determining step of the reaction. masterorganicchemistry.comjove.com

Various reagents and conditions have been employed to achieve the bromination of 1-(thiazol-4-yl)ethanone and analogous ketones. The choice of reagent and solvent can influence the reaction's efficiency and selectivity.

Bromine in Acetic Acid or Chloroform (B151607): A widely utilized method involves the use of elemental bromine (Br₂) in a suitable solvent. For instance, refluxing 1-(thiazol-4-yl)ethanone with bromine in chloroform is a common procedure. The reaction typically requires controlled conditions to prevent over-bromination and other side reactions. Acetic acid is also frequently used as a solvent and acid catalyst for the α-bromination of ketones. masterorganicchemistry.com The reaction in acetic acid proceeds through the enol, which attacks the bromine molecule. masterorganicchemistry.com

N-Bromosuccinimide (NBS): As an alternative to elemental bromine, N-Bromosuccinimide (NBS) is often preferred due to its milder nature and ability to provide a low, constant concentration of bromine, which can lead to more controlled and selective bromination. masterorganicchemistry.com This method often reduces the formation of by-products. The reaction with NBS is typically carried out in solvents like dichloromethane (B109758) or acetonitrile. In some cases, a radical initiator such as azobisisobutyronitrile (AIBN) or light irradiation is used to facilitate the reaction.

| Reagent | Solvent | Conditions | Key Features |

| Bromine (Br₂) | Chloroform | Reflux (e.g., 7–12 hours) | Straightforward, but requires control to avoid side products. |

| Bromine (Br₂) | Acetic Acid | 0°C to room temperature | Acid acts as a catalyst for enol formation. masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | Often with AIBN or light | Milder, more selective, and reduces by-products. |

Precursor Synthesis and Halogenation Routes

The synthesis of the starting material, the acetyl thiazole (B1198619) precursor, is a crucial first step. Various methods exist for the preparation of these precursors.

The primary precursor for the target molecule is 1-(thiazol-4-yl)ethanone. nih.gov However, the synthesis of substituted acetyl thiazoles, such as 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, is also relevant for producing a variety of brominated thiazole compounds. chemicalbook.comchemicalbook.com The synthesis of 2-acetylthiazole (B1664039) can be achieved through a multi-step process starting from 2-aminothiazole (B372263), which is converted to 2-bromothiazole (B21250) and then reacted with butyllithium (B86547) and ethyl acetate. google.com Another approach involves the reaction of thiazole with acetyl chloride in the presence of an organic alkali. google.com

| Precursor | Synthesis Method | Starting Materials |

| 2-Acetylthiazole | Multi-step synthesis | 2-Aminothiazole, Sulfuric Acid, Sodium Nitrite, Sodium Bromide, Copper Sulphate, Butyllithium, Ethyl Acetate google.com |

| 2-Acetylthiazole | Acylation | Thiazole, Acetyl Chloride, Organic Alkali google.com |

| 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | Condensation | Thiobenzamide and 3-chloro-2,4-pentanedione chemicalbook.com |

While direct bromination of ketones is common, α-halo ketones can also be formed through reactions involving acid halides. The Hell-Vollhard-Zelinsky reaction, for example, involves the α-halogenation of a carboxylic acid using a phosphorus halide and a halogen. An acid halide is an intermediate in this reaction. This principle can be extended to the synthesis of α-halo ketones, where an acid halide intermediate could potentially be involved in the halogenation process. masterorganicchemistry.com

Analogous Syntheses of Related α-Bromo Ketones for Contextual Understanding

The principles of α-bromination are widely applicable to a variety of ketones, providing a broader context for the synthesis of this compound. For example, the α-bromination of 1-(4-imidazol-1-yl-phenyl)ethanone can be achieved using either bromine in acetic acid or NBS in a dioxane/water mixture. Similarly, various substituted acetophenones are readily brominated at the α-position. The synthesis of compounds like 2-bromo-1-(4-bromophenyl)ethanone and 2-bromo-1-(4-nitrophenyl)ethanone demonstrates the versatility of this reaction. rsc.org These analogous syntheses underscore the robustness of the α-bromination methodology for preparing a wide range of α-bromo ketones, which are valuable intermediates in organic synthesis. rsc.org

| α-Bromo Ketone | Starting Ketone | Brominating Agent |

| 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone | 1-(4-Imidazol-1-yl-phenyl)ethanone | Bromine or NBS |

| 2-Bromo-1-(4-bromophenyl)ethanone | 1-(4-Bromophenyl)ethanone | Not specified rsc.org |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 1-(4-Nitrophenyl)ethanone | Not specified rsc.org |

| 2-Bromo-1-(4-methylphenyl)ethanone | 1-(4-Methylphenyl)ethanone | Not specified rsc.org |

Synthesis of 2-Bromo-1-(1H-pyrazol-4-yl)ethanone from Acetylpyrazole Precursors

The synthesis of 2-bromo-1-(1H-pyrazol-4-yl)ethanone serves as an illustrative example of the bromination of heteroaryl ketones. While direct synthesis data for the pyrazole (B372694) target is available, the general principles are transferable to thiazole systems. sigmaaldrich.combldpharm.com The reaction typically involves the treatment of the corresponding acetylpyrazole with a brominating agent. The pyrazole ring system is a common scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities. nih.govmdpi.com The synthesis often starts from acetylenic ketones reacting with hydrazine (B178648) derivatives to form the pyrazole ring, which is then subjected to bromination. mdpi.com

Preparation of 2-Bromo-1-(phenyl)ethanones and their Derivatives

The synthesis of 2-bromo-1-(phenyl)ethanones, or α-bromoacetophenones, is extensively documented and provides a foundational understanding for the bromination of various aryl ketones. rsc.org These compounds are crucial intermediates in the synthesis of numerous pharmaceuticals and other fine chemicals. rsc.orglookchem.com

A common method involves the direct bromination of acetophenone (B1666503) or its derivatives using elemental bromine in a suitable solvent like chloroform or acetic acid. chemicalbook.comlibretexts.org For instance, 1-(3-bromo-4-methylphenyl)ethanone can be brominated at the α-position by treating it with bromine in chloroform at 0 °C. chemicalbook.com The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. libretexts.org

Alternative and often milder brominating agents such as N-bromosuccinimide (NBS) are also widely employed, sometimes in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH). scirp.org This method can offer improved selectivity and is often preferred for substrates sensitive to harsher conditions. The use of ionic liquids as recyclable reaction media has also been explored for the synthesis of α-bromoketones from ketones using NBS. scirp.org

Electrochemical methods present a greener alternative for the α-bromination of acetophenones. rsc.orglookchem.comresearchgate.netrsc.org These methods can generate bromonium ions in situ from salts like ammonium (B1175870) bromide, often with high selectivity and yield, while minimizing the use of hazardous reagents. rsc.orglookchem.comresearchgate.netrsc.org

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 1-(3-bromo-4-methylphenyl)ethanone | Bromine | Chloroform, 0 °C | 2-bromo-1-(3-bromo-4-methyl-phenyl)-ethanone | Not specified | chemicalbook.com |

| Acetophenone | NBS, p-TsOH | Ionic Liquid ([bmim]PF6) | α-Bromoacetophenone | Good | scirp.org |

| Acetophenone | NH4Br, H2SO4 (cat.) | H2O:CH3CN, Pt/Pt electrode | α-Bromoacetophenone | 80% | rsc.orgresearchgate.net |

| 1-(4-chlorophenyl)ethanone | 2-Bromo-1-(4-chlorophenyl)ethanone or 2-chloro-1-(2,4-dichlorophenyl)ethanone | NaOEt, reflux, or 175 W MW | Not specified | Not specified | researchgate.net |

Synthesis of 2-Bromo-1-(thienyl)ethanones and Other Heteroaryl Bromoketones

The synthesis of 2-bromo-1-(thienyl)ethanones follows similar principles to their phenyl counterparts, though the reactivity of the thiophene (B33073) ring must be considered. chemsynthesis.comsigmaaldrich.comchemicalbook.comambeed.com The Friedel-Crafts acylation of a substituted thiophene is a common route to the precursor ketone, 1-(thienyl)ethanone. For example, 1-(3-bromo-2-thienyl)ethanone can be synthesized by the acylation of 3-bromothiophene (B43185) with acetyl chloride in the presence of aluminum chloride. nih.gov

Subsequent α-bromination of the acetylthiophene can be achieved using standard brominating agents. For example, 2-bromo-1-(thiophen-2-yl)ethanone is commercially available and used in the synthesis of more complex heterocyclic systems. ambeed.com The synthesis of various substituted 2-bromo-1-(thienyl)ethanones has been reported, highlighting the versatility of this class of compounds. chemsynthesis.comchemicalbook.com

Optimization of Synthetic Reaction Conditions

To maximize the efficiency and selectivity of the synthesis of this compound and related compounds, careful optimization of reaction conditions is crucial. Key parameters include the choice of solvent, the use of catalysts, and the control of reaction time and temperature.

Solvent Selection and Its Influence on Yield and Selectivity

The choice of solvent can significantly impact the outcome of a bromination reaction. reddit.com Solvents not only dissolve the reactants but can also influence the keto-enol equilibrium, which is a key step in the acid-catalyzed bromination of ketones. libretexts.orgacs.org For direct bromination with Br2, chlorinated solvents like dichloromethane (DCM) and chloroform have been traditionally used. chemicalbook.comreddit.com However, due to toxicity concerns, alternative solvents are often sought. reddit.com

In some cases, solvent-free conditions have been successfully employed for the bromination of ketones with NBS, offering a greener alternative. This approach can lead to high yields and selectivity for the α-monobrominated product. Conversely, conducting the reaction in water can sometimes lead to different regioselectivity, such as aromatic ring bromination in methoxy-substituted aromatic ketones. researchgate.net The use of aqueous media with a bromide/bromate couple has also been reported as an effective and environmentally friendly method for the regioselective bromination of ketones. rsc.org

Catalytic Approaches in Halogenation Reactions

Catalysis plays a vital role in modern organic synthesis, and halogenation reactions are no exception. Acid catalysts, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH), are commonly used to promote the enolization of ketones, which is often the rate-determining step in acid-catalyzed bromination. libretexts.orgsci-int.com The amount of acid catalyst can influence the selectivity between mono- and di-bromination. sci-int.com

Lewis acids like aluminum chloride are essential for the initial Friedel-Crafts acylation to form the precursor ketone. nih.gov More recently, catalytic amounts of reagents like TiCl4 in the presence of an oxidant have been used for the α-halogenation of 1,3-dicarbonyl compounds. organic-chemistry.org The development of ketone-based brominating agents has enabled highly enantioselective α-bromination of aldehydes under organocatalytic conditions. acs.org Furthermore, electrochemical methods often rely on a supporting electrolyte, which can be considered a catalyst, to facilitate the reaction. rsc.orglookchem.com

Reaction Time and Temperature Control

Control of reaction time and temperature is fundamental to achieving the desired outcome in chemical synthesis. Bromination reactions are often exothermic, and careful temperature control is necessary to prevent side reactions and the formation of polybrominated products. Many procedures for the α-bromination of ketones specify low temperatures, such as 0 °C, to enhance selectivity. chemicalbook.com

The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion of the starting material to the desired product. In the synthesis of 1-(3-bromo-2-thienyl)ethanone, the reaction is stirred at low temperature and then allowed to warm to room temperature to ensure completion. nih.gov In some optimized protocols, reactions can be completed in as little as 10 to 60 minutes under solvent-free conditions.

Chemical Reactivity and Derivatization of 2 Bromo 1 Thiazol 4 Yl Ethanone

Nucleophilic Substitution Reactions at the Bromine Atom

The most explored aspect of this compound's chemistry is the nucleophilic displacement of the bromide ion. This reactivity is the cornerstone of its utility in synthesizing diverse molecular architectures, particularly those containing sulfur and nitrogen atoms.

Sulfur-based nucleophiles readily react with 2-bromo-1-(thiazol-4-yl)ethanone to form new carbon-sulfur bonds. This class of reactions is fundamental to the synthesis of many sulfur-containing heterocyclic systems. The reaction of α-bromoketones with α-oxothioamides, for instance, can be directed to selectively produce either thiazoles or thioethers based on the reaction conditions. nih.gov

The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for constructing the thiazole ring. youtube.comyoutube.com This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound like thiourea, thioamides, or thiosemicarbazides. youtube.comyoutube.comacs.org

The mechanism begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon bearing the bromine atom, displacing the bromide ion in an SN2 reaction. youtube.comacs.org The resulting intermediate then undergoes intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the stable, aromatic thiazole ring. youtube.com This synthetic strategy is a cornerstone for creating complex molecules where a new thiazole ring is appended to the existing one, forming bithiazole structures or other functionalized derivatives. nih.govacs.orgnih.gov For example, reacting phenacyl bromide derivatives with thiosemicarbazide (B42300) is a key step in synthesizing thiazolyl-pyrazoline hybrids. acs.org

| α-Haloketone Reactant | Thioamide Reactant | Product Type | Reference |

|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | youtube.com |

| α-Bromoketones | α-Oxothioamides | 2-Acyl-4-(het)arylthiazoles | nih.gov |

| 1-(4-(2-Bromoacetyl)-phenyl)-1H-tetrazole | Thiosemicarbazones | Tetrazole-thiazole hybrids | nih.gov |

| Phenacyl bromide | Thiosemicarbazide | Intermediate for thiazolyl-pyrazoline hybrids | acs.org |

In a competing reaction pathway, this compound can react with sulfur nucleophiles to form thioethers. The outcome of the reaction with certain nucleophiles, such as α-oxothioamides, is highly dependent on the reaction conditions. While conducting the reaction in the absence of a base typically leads to thiazole formation via the Hantzsch synthesis, the presence of a base like triethylamine (B128534) can selectively yield thioethers. nih.gov The base is believed to facilitate a second nucleophilic substitution reaction, leading to the thioether product instead of the cyclized thiazole. nih.gov

Nitrogen nucleophiles, including various amines, hydrazines, and their derivatives, react with this compound to form a range of important intermediates. The reaction with thiosemicarbazide, for example, can lead to the formation of aminothiazoles, which are precursors for more complex heterocyclic hybrids like thiazolyl-pyrazolines. acs.orgnih.gov Similarly, reactions with substituted hydrazines can be employed to construct other nitrogen-containing heterocyclic systems. nih.gov

The reactivity of this compound is instrumental in constructing fused heterocyclic systems. By choosing appropriate reaction partners, the initial nucleophilic substitution can be followed by an intramolecular cyclization to build new rings onto the thiazole framework or the reacting partner. For instance, reaction with pyridine (B92270) derivatives can lead to the formation of thiazolyl-substituted indolizine (B1195054) systems. The reaction with thiosemicarbazones yields thiazole-tetrazole hybrids, and subsequent reactions can generate further fused systems. nih.gov The versatility of the α-bromoketone moiety allows for its participation in one-pot reactions that generate complex fused azole-thiazoline structures. rsc.org

| Reactant | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Thiosemicarbazones | Hantzsch-type cyclization | Tetrazole-thiazole hybrids | nih.gov |

| Bromoalkyl-azolium salts / KSCN | One-pot two-step cyclization | Fused thiazoline-azolium salts | rsc.org |

| Substituted Hydrazines | Cyclocondensation | Pyrazoles | nih.gov |

Substitution with Sulfur-Containing Nucleophiles (e.g., thiols, thioureas, thioamides)

Reactions Involving the Carbonyl Group

While the substitution at the α-carbon is predominant, the carbonyl group in this compound retains its characteristic reactivity as a ketone. It is susceptible to nucleophilic attack, although this reactivity can be influenced by the steric and electronic properties of the adjacent thiazole and bromo-methyl groups.

General reactions for ketones include nucleophilic additions. For example, in the presence of water and an acid or base catalyst, ketones can form hydrates (gem-diols). With alcohols under acidic conditions, they can form hemiacetals and subsequently acetals. prexams.com These reactions convert the trigonal planar carbonyl carbon into a tetrahedral carbon. While specific studies on these reactions for this compound are not extensively detailed in the context of this review, this fundamental ketone chemistry is an available pathway for its derivatization.

Condensation Reactions with Hydrazones and Thiosemicarbazones

The carbonyl group of this compound readily participates in condensation reactions with nucleophiles such as hydrazones and thiosemicarbazones. These reactions are fundamental in constructing larger, more complex heterocyclic systems. For instance, the reaction with thiosemicarbazide leads to the formation of thiazole-based thiosemicarbazones. nih.govnih.gov These products can then be cyclized to form various bicyclic and polycyclic systems, which are of significant interest in medicinal chemistry. nih.govmdpi.com

The general reaction involves the nucleophilic attack of the amino group of the hydrazone or thiosemicarbazone on the carbonyl carbon of the ethanone (B97240), followed by dehydration to form a C=N double bond. The resulting compounds can undergo further intramolecular or intermolecular reactions, often involving the bromo group, to yield a diverse range of heterocyclic structures. For example, a thiosemicarbazone derivative can be reacted with α-halocarbonyl compounds to synthesize various thiazole derivatives. nih.gov

Knoevenagel Condensation with Activated Methylene (B1212753) Compounds (e.g., malononitrile)

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base. wikipedia.org this compound, with its ketone functionality, can undergo this reaction with compounds like malononitrile (B47326), which possesses a highly acidic methylene group flanked by two electron-withdrawing nitrile groups. wikipedia.orgumich.edu

The reaction is typically catalyzed by a mild base, which deprotonates the malononitrile to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethanone. Subsequent dehydration of the resulting aldol-type intermediate yields a new α,β-unsaturated system. wikipedia.org This reaction provides a direct route to highly functionalized thiazole derivatives, which can serve as precursors for more complex molecular architectures. The use of various catalysts, including boric acid, has been explored to improve the efficiency and yield of this condensation. mdpi.com

Multi-component Reactions (MCRs) for Complex Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. nih.gov this compound is an excellent substrate for MCRs due to its multiple reactive sites. These reactions allow for the rapid generation of molecular diversity from simple starting materials.

For example, it can participate in MCRs involving amines, isocyanides, and other reactants to construct complex heterocyclic scaffolds. researchgate.net The ability to form multiple bonds and stereocenters in a single operation makes MCRs a powerful tool in drug discovery and materials science. The products of these reactions often possess unique three-dimensional structures that are difficult to access through traditional linear synthetic routes. orientjchem.org

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. iium.edu.my The bromo-substituent on the thiazole ring of this compound makes it an ideal candidate for such transformations, allowing for the introduction of a wide variety of substituents at this position.

Suzuki-Miyaura Coupling and Analogous Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgrsc.org This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orgnih.gov

The bromo group on the thiazole ring of this compound can be efficiently coupled with various aryl, heteroaryl, or alkenyl boronic acids to introduce new carbon-carbon bonds. researchgate.netnih.gov The general catalytic cycle involves the oxidative addition of the bromo-thiazole to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. mdpi.com This methodology provides a powerful and versatile tool for the synthesis of highly functionalized thiazole derivatives with diverse substitution patterns. nih.govnih.gov

Table of Reaction Conditions for Suzuki-Miyaura Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 4-bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 °C | 77-82% | nih.gov |

| Glycal boronates | (Hetero)aryl halides | Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMF | 33 °C | Good to excellent | nih.gov |

| Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/water | - | High | mdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-bromo-1-(thiazol-4-yl)ethanone. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the protons in the molecule. The aromatic protons on the thiazole (B1198619) ring typically appear in the downfield region, generally between δ 6.9 and 8.0 ppm. The exact chemical shifts are influenced by the electronic environment.

A key feature in the ¹H NMR spectrum is the singlet corresponding to the methylene (B1212753) protons (CH2) adjacent to the bromine atom and the carbonyl group. The chemical shift of these protons is a crucial indicator of the successful bromination of the precursor, 1-(thiazol-4-yl)ethanone (B1352759).

Spin-spin coupling provides further structural information. The coupling constant, J, quantifies the interaction between neighboring protons. For instance, in derivatives of this compound, the coupling constants between vinylic protons can indicate the stereochemistry (E or Z configuration) of the double bond. A typical coupling constant for trans-vinylic hydrogens is in the range of 11-18 Hz, while cis-vinylic hydrogens show coupling in the 6-15 Hz range. libretexts.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole-H | 6.9 - 8.0 | Varies | Varies |

| CH₂Br | Varies | Singlet | N/A |

| Vinylic-H (trans) | Varies | Doublet | 11 - 18 libretexts.org |

| Vinylic-H (cis) | Varies | Doublet | 6 - 15 libretexts.org |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents on the derivative.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound and its Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 195 |

| Thiazole Ring Carbons | 100 - 170 asianpubs.org |

| CH₂Br | Varies |

| Vinylic Carbons | 119 - 138 nih.gov |

Note: These are general ranges and the precise chemical shifts will be influenced by the specific molecular context.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). scribd.comsdsu.edu It helps to establish the sequence of protons within a spin system, for example, by showing the correlation between adjacent protons in a substituted thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.comsdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

Carbonyl (C=O) Stretch : A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group is expected. The position of this band can provide clues about the electronic environment of the carbonyl group.

Thiazole Ring Vibrations : The thiazole ring gives rise to a series of characteristic absorptions due to C=C and C=N stretching vibrations within the ring.

C-Br Stretch : The stretching vibration of the carbon-bromine bond typically appears in the fingerprint region of the IR spectrum, at lower wavenumbers, generally in the range of 650-550 cm⁻¹. docbrown.info

When this compound is used as a starting material to synthesize new derivatives, IR spectroscopy is instrumental in confirming the success of the chemical transformations. For example, if the bromine atom is substituted by another functional group, the characteristic C-Br stretching vibration will disappear from the spectrum, and new bands corresponding to the new functional group will appear. Similarly, if the carbonyl group is involved in a reaction, its characteristic absorption will either shift or disappear.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

In mass spectrometry, the molecular formula of this compound is C₅H₄BrNOS. The presence of a bromine atom is particularly significant due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance. This isotopic distribution results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments. These peaks, referred to as the M and M+2 peaks, are separated by two mass units and have nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. docbrown.info

While a detailed experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on established principles. The molecular ion is formed by the removal of an electron and is energetically unstable, leading it to break into smaller, charged fragments. libretexts.org

Key expected fragmentation pathways for this compound include:

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent bromomethyl carbon (α-carbon) is susceptible to cleavage. This can result in the loss of the bromomethyl radical (•CH₂Br) or the formation of the thiazol-4-ylcarbonyl cation. libretexts.orgmiamioh.edu Another primary alpha-cleavage can lead to the loss of the thiazole ring, generating a [BrCH₂CO]⁺ fragment.

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in an [M-Br]⁺ fragment ion.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo characteristic fragmentation, leading to smaller ions that can help confirm the heterocyclic portion of the structure.

The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. libretexts.org For this compound, the acylium ion [thiazol-4-yl-C=O]⁺ is a likely candidate for a stable, and therefore abundant, fragment.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₅H₄BrNOS), the theoretical exact masses can be calculated for the isotopic molecular ions.

Calculated HRMS Data for C₅H₄BrNOS

| Isotopic Composition | Adduct | Calculated Mass (m/z) |

|---|---|---|

| C₅H₄⁷⁹BrNOS | [M+H]⁺ | 205.9299 |

This table represents theoretical values. Experimental HRMS data from published literature for this specific compound is not currently available.

Confirming the experimental mass to match these calculated values would unequivocally verify the elemental composition of this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

To date, a published single-crystal X-ray diffraction study for this compound could not be located in a comprehensive search of scientific literature. Such a study would involve growing a suitable single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern would allow for the calculation of the electron density map of the molecule, revealing the precise location of each atom in the crystal lattice. This analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the unit cell.

Without experimental crystallographic data, a definitive table of bond lengths and angles for this compound cannot be constructed. However, a crystallographic analysis would provide precise measurements for all bonds, such as the C-Br, C=O, C-S, and C-N bonds within the molecule. It would also detail the bond angles that define the geometry of the thiazole ring and the ethanone (B97240) side chain, as well as the torsion angles that describe the conformation and planarity of the molecule. For related structures, such as 2-Bromo-1-(4-methoxyphenyl)ethanone, the ketone side chain has been observed to be nearly coplanar with the aromatic ring. researchgate.net

The analysis of the crystal structure reveals how molecules are arranged in the solid state, a phenomenon known as crystal packing. This arrangement is governed by various intermolecular forces. For this compound, one would expect to observe several types of non-covalent interactions, including:

Dipole-Dipole Interactions: Resulting from the polar carbonyl group (C=O).

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds are possible and often play a significant role in the crystal packing of similar organic molecules. researchgate.net

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility. However, a specific analysis of the crystal packing for this compound is contingent upon the successful determination of its crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT methods are widely used in computational chemistry to investigate the electronic structure of many-body systems. These studies on 2-Bromo-1-(thiazol-4-yl)ethanone and related thiazole (B1198619) derivatives provide a foundational understanding of the molecule's behavior at a quantum mechanical level.

Geometry Optimization and Electronic Structure Calculations

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For thiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G, are employed to find the equilibrium geometry. core.ac.uk These calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. wu.ac.th

The electronic structure of the molecule is then calculated from this optimized geometry. This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO Energies, and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital of highest energy that contains electrons and is associated with the ability of a molecule to donate electrons. numberanalytics.com Conversely, the LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. numberanalytics.com

The energies of the HOMO and LUMO, and the energy gap (ΔE) between them (ΔE = ELUMO - EHOMO), are critical parameters. A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For thiazole derivatives, FMO analysis helps to predict how the molecule will interact with other reagents. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Thiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -3.08 |

| Energy Gap (ΔE) | 3.42 |

Data derived from a computational study on a similar thiazole derivative, indicating a moderate degree of stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.netscispace.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate different potential values. Typically, red regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to attack by electrophiles. Blue regions indicate positive electrostatic potential, which are electron-deficient and are likely sites for nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, highlighting them as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model and to aid in the interpretation of experimental spectra. bohrium.comnih.gov

Computational Prediction of NMR Chemical Shifts for Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. wu.ac.th The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net

The calculated chemical shifts are typically compared with experimental values. A good correlation between the predicted and observed chemical shifts provides confidence in the accuracy of the computed molecular structure and electronic environment. nih.gov This validation is crucial for ensuring the reliability of the other theoretical predictions made for the molecule.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Thiazol-4-yl)ethanone (B1352759) |

| N-bromosuccinimide |

| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine |

| 1-Benzyl-5-amino-1H-tetrazole |

| Pioglitazone |

| 2-Bromo-1-(thiazol-2-yl)ethanone |

| 2-Bromo-1-(4-methoxyphenyl)ethanone |

| 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |

| 2-Bromo-1-(4-(methylthio)phenyl)ethanone |

| 4-(thiophene-3-ylmethoxy) phthalonitrile |

| (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one |

| 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile |

| 2-Bromo-1-(2-(tert-butyl)oxazol-4-yl)ethanone |

Computational Prediction of IR Vibrational Frequencies

The theoretical vibrational frequencies of this compound can be predicted using computational methods like Density Functional Theory (DFT). Such calculations, often performed with basis sets like B3LYP/6-311G(d,p), help in the assignment of experimentally observed infrared (IR) spectral bands. kbhgroup.in The process involves optimizing the molecular geometry to find the lowest energy state and then calculating the harmonic vibrational frequencies. nih.gov These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, providing a more accurate comparison with experimental FT-IR spectra. kbhgroup.innih.gov

For molecules containing a thiazole ring, characteristic vibrational modes can be assigned. For instance, C-H stretching vibrations are typically observed in the high wavenumber region, while C-H in-plane and out-of-plane bending vibrations appear at lower wavenumbers. researchgate.net The presence of the carbonyl group (C=O) and the C-Br bond in this compound would also give rise to characteristic stretching frequencies. The solvent environment can induce shifts in these spectral lines, which can also be modeled computationally to understand solvent-solute interactions. arxiv.org

Table 1: Predicted IR Vibrational Frequencies for Related Thiazole Structures

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=O | 1720-1680 | Stretching |

| C=N (Thiazole) | 1650-1550 | Stretching |

| C-H (Aromatic) | 1300-1000 | In-plane bending |

| C-H (Aromatic) | 1000-750 | Out-of-plane bending |

| C-Br | 700-500 | Stretching |

Note: This table represents typical frequency ranges for the functional groups present in this compound, based on general knowledge and computational studies of related molecules. Specific values for the title compound require a dedicated DFT calculation.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms. nih.govnih.gov

Derivatives of thiazole have been investigated as inhibitors for a variety of protein targets due to their diverse biological activities. nih.govacs.org Molecular docking studies on thiazole-containing compounds have identified potential interactions with enzymes like kinases and other proteins implicated in diseases such as cancer. nih.govnih.govnih.gov For this compound, docking studies would involve placing the molecule into the binding site of various proteins to assess its fit and potential interactions. Key interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). youtube.com For example, studies on similar compounds have explored binding to targets like Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a key target in cancer therapy. nih.gov

Molecular docking predicts the preferred orientation (binding mode) of a ligand within a protein's active site and estimates the strength of the interaction through a scoring function, which correlates with binding affinity. nih.gov The predicted binding energy (often in kcal/mol) indicates the stability of the ligand-protein complex. nih.gov For this compound, different docking poses would be generated and ranked based on their scores. The analysis of these poses reveals key amino acid residues that may interact with the thiazole ring, the carbonyl group, or the bromoethyl moiety. youtube.comdntb.gov.ua For instance, the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Table 2: Example of Docking Results for a Thiazole Derivative with a Protein Target

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| EGFR TK (e.g., 1M17) | Thiazole Derivative | -8.5 | Met793, Lys745 | Hydrogen Bond |

| Leu718, Val726 | Hydrophobic |

Note: This table is illustrative, based on docking studies of other thiazole derivatives against common biological targets. nih.gov The specific interactions and binding energy for this compound would depend on the specific protein target being studied.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov

MD simulations can be used to explore the conformational landscape of this compound in a solvent, mimicking physiological conditions. These simulations track the movements of every atom over time, revealing the molecule's flexibility and preferred shapes (conformers) in solution. nih.gov The dynamic behavior, including the rotation around single bonds, can be analyzed to understand how the molecule might adapt its shape upon entering a protein's binding site.

Once a promising binding mode is identified through docking, MD simulations are performed on the protein-ligand complex to assess its stability. nih.gov By simulating the complex for several nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are calculated to quantify the stability of the complex. nih.govacs.org A stable RMSD suggests a stable binding mode. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight which parts of the protein and ligand are flexible or rigid. nih.gov These simulations provide a more realistic and rigorous assessment of the binding hypothesis generated by molecular docking. nih.gov

Medicinal Chemistry and Biological Activity of Thiazole Containing Compounds Derived from 2 Bromo 1 Thiazol 4 Yl Ethanone

Design and Synthesis of Novel Thiazole (B1198619) Derivatives as Potential Bioactive Agents

The development of new bioactive agents from 2-Bromo-1-(thiazol-4-yl)ethanone often involves sophisticated design strategies to enhance their therapeutic potential.

Molecular Hybridization Strategies to Combine Pharmacophores

Molecular hybridization is a prominent strategy in drug design, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. acs.org This approach involves combining two or more pharmacophores—the specific parts of a molecule responsible for its biological activity—to create a new hybrid compound with potentially synergistic or additive effects.

Thiazole-containing compounds are frequently hybridized with other heterocyclic structures known for their medicinal properties, such as pyrazoline, triazole, and coumarin. acs.orgekb.egekb.eg For instance, the combination of thiazole and pyrazoline moieties has yielded compounds with a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. ekb.egekb.eg The goal of this hybridization is to develop multi-targeted agents that can address complex diseases more effectively. ekb.eg

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a medicinal chemistry technique used to create new drug candidates by replacing the central core structure (scaffold) of a known active compound with a different, often structurally novel, scaffold. nih.govrsc.orgresearchgate.net This can lead to improved properties such as enhanced activity, better pharmacokinetics, and novel intellectual property. nih.govrsc.orgresearchgate.net

Bioisosteric replacement, a related concept, involves substituting a functional group within a molecule with another group that has similar physical and chemical properties, with the aim of improving the compound's biological activity or metabolic stability. nih.govresearchgate.net For example, a 4-hydroxy-1,2,3-triazole system can be used to replace a hydroxylated aromatic ring in a bioactive compound. researchgate.net The triazole ring itself is often used as a bioisostere for an amide group, which can lead to better metabolic stability. nih.govrsc.org

Antimicrobial Research

A significant area of investigation for derivatives of this compound is their potential as antimicrobial agents.

Antibacterial Efficacy

Thiazole derivatives have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus: Numerous studies have reported the activity of thiazole derivatives against Staphylococcus aureus. biointerfaceresearch.com For example, certain acetamide (B32628) substituted thiazoles and 2-aminothiazole (B372263) derivatives have shown potent activity against this bacterium. biointerfaceresearch.com

Bacillus subtilis: Thiazole compounds have also been found to be effective against Bacillus subtilis. jchemrev.com

Staphylococcus epidermidis: Some 2-aminothiazole derivatives have exhibited significant antibacterial action against Staphylococcus epidermidis. jchemrev.com

Gram-Negative Bacteria:

Escherichia coli: Thiazole derivatives have shown moderate to potent activity against Escherichia coli. biointerfaceresearch.com

Pseudomonas aeruginosa: The antibacterial potential of thiazole derivatives extends to Pseudomonas aeruginosa, with some compounds showing significant inhibitory effects. jchemrev.com

Salmonella typhi: Research has also explored the efficacy of these compounds against Salmonella typhi.

The following table summarizes the antibacterial activity of selected thiazole derivatives:

Antifungal Efficacy

Thiazole-based compounds have also been extensively studied for their antifungal properties against a variety of fungal species.

Candida albicans: Many newly synthesized thiazole derivatives have shown very strong antifungal effects against clinical isolates of Candida albicans, with some demonstrating activity comparable or even superior to the standard drug nystatin. nih.gov

Aspergillus niger: Certain thiazole derivatives have been identified as having potent activity against Aspergillus niger. jchemrev.com

Other Fungal Species: The antifungal activity of these compounds has also been evaluated against plant pathogenic fungi such as Sclerotinia sclerotiorum, Botrytis cinerea, Alternaria alternata, and Phytophthora infestans.

The table below outlines the antifungal activity of some thiazole derivatives:

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. researchgate.net Thiazole derivatives have emerged as a promising class of compounds in this area.

Several studies have reported the synthesis and evaluation of thiazole derivatives against the Mycobacterium tuberculosis H37Rv strain. researchgate.netresearchgate.net For instance, some 4-amino-3,5-disubstituted-thiazolin-2(3H)-thione/ones have shown potent antimycobacterial activity with low minimum inhibitory concentration (MIC) values. researchgate.net Similarly, thiazolylhydrazone derivatives have demonstrated significant inhibition of M. tuberculosis H37Rv. nih.gov Research has also focused on thiazolidin-4-one derivatives, with some compounds exhibiting promising antitubercular activity. nih.gov

The following table presents the antitubercular activity of selected thiazole derivatives against Mycobacterium tuberculosis H37Rv:

Table of Compounds

| This compound |

| Pyrazoline |

| Triazole |

| Coumarin |

| 4-hydroxy-1,2,3-triazole |

| Staphylococcus aureus |

| Bacillus subtilis |

| Staphylococcus epidermidis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Salmonella typhi |

| Candida albicans |

| Aspergillus niger |

| Sclerotinia sclerotiorum |

| Botrytis cinerea |

| Alternaria alternata |

| Phytophthora infestans |

| Mycobacterium tuberculosis |

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones |

| thiazolylhydrazone |

Activity Against Protozoal Pathogens (e.g., T. brucei)

The protozoan parasite Trypanosoma brucei is the causative agent of Human African Trypanosomiasis (HAT), a severe and often fatal disease. nih.gov Research into novel therapeutic agents has identified thiazole derivatives as a promising class of compounds.

A series of 2,4-disubstituted arylthiazoles were synthesized and evaluated for their activity against T. brucei. nih.gov Among these, compounds featuring a lipophilic adamantyl phenyl moiety, a 1,3-thiazole ring, and an alkylamine functional group showed significant trypanocidal effects. Specifically, 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (1a ) and 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine (2a ) exhibited potent activity, with IC50 values of 0.42 μM and 0.80 μM, respectively. nih.gov These compounds are considered promising candidates for the development of new treatments for Trypanosoma brucei infections. nih.gov While compound 2a was less potent than 1a , it demonstrated higher selectivity, which is a desirable characteristic for future drug design. nih.gov

Similarly, derivatives of a 2,3-dihydro-4H-pyrido[3,2-e] clockss.orgresearchgate.netthiazin-4-one scaffold were tested against the bloodstream form of T. brucei brucei. mdpi.com Compounds with bromo substitution, such as 1f (para-bromo substitution), were found to not only inhibit parasite growth but also to kill the parasites rapidly. mdpi.com Other research has focused on inhibiting essential parasite enzymes like pteridine (B1203161) reductase-1 (PTR1) with thiadiazole derivatives, highlighting a viable strategy for developing new trypanocidal drugs. ed.ac.uk

Table 1: In Vitro Activity of Thiazole Derivatives Against T. brucei

| Compound | Structure Description | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1a | 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine | 0.42 | - | nih.gov |

| 2a | 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine | 0.80 | Higher than 1a | nih.gov |

| 3l | Bicyclic thiazolidinyl-1,4-thiazepine derivative | 2.8 | >71 | rsc.org |

Anticancer and Antiproliferative Investigations

The thiazole nucleus is a key structural motif in a variety of compounds investigated for their potential in cancer therapy. Derivatives obtained from 2-bromo-1-(aryl)ethan-1-one precursors have been extensively studied for their ability to inhibit cancer cell growth and induce programmed cell death.

In Vitro Cytotoxicity Evaluation Against Human Cancer Cell Lines (e.g., HT29, A549, HeLa, Karpas299)

A wide range of thiazole derivatives have been synthesized and screened for their cytotoxic effects against various human cancer cell lines. In one study, a series of carbazole-based 2,4-disubstituted thiazoles were tested against A549 (lung), MCF-7 (breast), and HT29 (colon) cancer cell lines. researchgate.net

Another study focused on novel thiazole-integrated pyrrolotriazinone derivatives, evaluating their cytotoxic activities against MCF-7, A549, and HepG2 (liver) cancer cells. nih.gov Similarly, a series of thiazole-based chalcone (B49325) derivatives linked to an acetamide moiety were assessed for antiproliferative activity against four human cancer cell lines. nih.gov

Research into PI3K/mTOR dual inhibitors led to the synthesis of thiazole derivatives that were evaluated against a panel of 60 cancer cell lines. nih.gov Compound 3b was particularly potent, showing a lethal effect against 36 cell lines. Compound 3d displayed excellent cytotoxicity against 7 tumor lines and a lethal effect against 4 cell lines. nih.gov Compound 3o was effective against non-small cell lung cancer lines (A549/ATCC, NCI-H460) and colon cancer lines (HCT-116, SW-620). nih.gov Compound 3p also showed promising growth inhibition in several lung and colon cancer cell lines. nih.gov

In a separate investigation, thiazole derivatives were synthesized and evaluated against MCF-7 and HepG2 cell lines. Compound 4c emerged as the most active derivative, with IC50 values of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells, which were more potent than the standard drug Staurosporine. mdpi.com

Table 2: Selected In Vitro Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | Activity (IC50 or GI%) | Reference |

|---|---|---|---|

| 4c | MCF-7 (Breast) | IC50: 2.57 µM | mdpi.com |

| 4c | HepG2 (Liver) | IC50: 7.26 µM | mdpi.com |

| 3o | A549/ATCC (Lung) | GI%: 76.18 - 88.78 | nih.gov |

| 3o | HCT-116 (Colon) | GI%: 76.18 - 88.78 | nih.gov |

| 3p | HT29 (Colon) | GI%: 70.93 - 78.60 | nih.gov |

| 4p | A549 (Lung) | Induces apoptosis (23.5%) | nih.gov |

| 4h | C6 (Glioma) | Induces apoptosis (37.5%) | nih.gov |

Mechanisms of Growth Inhibition and Apoptosis Induction

Understanding the mechanism of action is crucial for the development of targeted anticancer drugs. Thiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways.

One key mechanism is the inhibition of protein kinases, which are crucial for cell signaling and growth. nih.gov Some thiazole derivatives function as multi-targeting kinase inhibitors, suppressing enzymes like EGFR, VEGFR-2, and BRAFV600E. nih.gov For example, compound 4c , which showed potent cytotoxicity, was found to be an effective inhibitor of VEGFR-2 with an IC50 of 0.15 µM. mdpi.com This inhibition disrupts signaling pathways that control cell proliferation and survival. nih.gov

Another identified mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that certain thiazole derivatives can induce apoptosis through the activation of caspases, such as caspase-3/7, and by causing cell cycle arrest, often in the G2/M phase. mdpi.comresearchgate.net For instance, compound 4c was found to induce apoptosis and cause cell cycle arrest in MCF-7 cells. mdpi.com Similarly, other derivatives have been shown to induce apoptosis in A549 and C6 cell lines. nih.gov

The disruption of the MEK/ERK signaling pathway is another way these compounds can exert their anticancer effects, leading to the inhibition of cell proliferation and growth. researchgate.net Furthermore, some thiazole-2-acetamide derivatives have been identified as inhibitors of tubulin polymerization. nih.gov By disrupting the formation of microtubules, these compounds interfere with cell division, leading to cell cycle arrest and apoptosis.

Other Pharmacological Activities Explored in Derivatives

Beyond their applications in fighting protozoal infections and cancer, derivatives of this compound have been explored for a range of other pharmacological uses.

Anti-inflammatory and Analgesic Potential

Inflammation is a biological response implicated in numerous diseases. researchgate.netnih.gov Thiazole derivatives have been widely investigated as potential anti-inflammatory and analgesic agents. researchgate.net

In one study, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. frontiersin.org The compounds were tested for their ability to inhibit cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. researchgate.netfrontiersin.org Compounds 5d and 5e from this series proved to be potent inhibitors of both COX and LOX pathways. frontiersin.org In vivo models confirmed that these compounds are active analgesic and anti-inflammatory agents. frontiersin.org

Other research has shown that various thiazole derivatives exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema models. wisdomlib.org For instance, compounds 3c and 3d achieved up to 44% and 41% inhibition of edema, respectively. wisdomlib.org The analgesic potential of related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, has also been demonstrated through significant reductions in acetic acid-induced writhing in mice. nih.gov

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 5d, 5e | COX/LOX Inhibition | Potent inhibitors | frontiersin.org |

| 3c | Carrageenan-induced paw edema | 44% inhibition | wisdomlib.org |

| 3d | Carrageenan-induced paw edema | 41% inhibition | wisdomlib.org |

| 3c | Analgesic (in vivo) | Most active compound | nih.gov |

Antihypertensive Properties and α-Blocking Activity

Thiazole derivatives have also shown promise in the management of cardiovascular conditions, particularly hypertension. A novel series of thiazole derivatives bearing a pyrazole (B372694) moiety were synthesized from a 2-bromo-1-(pyrazol-4-yl)ethanone precursor and evaluated for their antihypertensive effects. clockss.org The pharmacological screening revealed that many of these compounds exhibit good antihypertensive activity, which was attributed to their α-adrenergic receptor blocking (α-blocking) activity. clockss.orgresearchgate.net Drugs with α-blocking properties antagonize the contraction of vascular smooth muscle induced by agents like noradrenaline. clockss.org

In this study, several synthesized compounds showed α-blocking activities comparable to or greater than the standard drug Minoxidil. clockss.org Compounds 5m and 5l were found to be more potent than Minoxidil, while compounds 5c and 5e had similar activity. clockss.org

Another study on thiazole acetic acid derivatives found that one compound, SMVA-42 , induced a dose-dependent contractile response in isolated blood vessels that was abolished by prazosin, a known α-blocker, suggesting an interaction with α-adrenergic receptors. mdpi.com Preliminary studies on related 1,3,4-thiadiazole (B1197879) derivatives also indicated that their hypotensive action stems from a direct relaxant effect on vascular smooth muscle. nih.gov

Table 4: Relative Antihypertensive α-Blocking Activity of Thiazole Derivatives

| Compound | Descending Order of Activity | Potency Compared to Minoxidil | Reference |

|---|---|---|---|

| 5m | 1 | More potent | clockss.org |

| 5l | 2 | More potent | clockss.org |

| 5e | 3 | Similar activity | clockss.org |

| 5c | 4 | Similar activity | clockss.org |

| 5f | 5 | Less potent | clockss.org |

Antiviral and Anti-HIV Activities

The thiazole nucleus, a key component in numerous biologically active molecules, serves as a foundational scaffold for the development of novel antiviral and anti-HIV agents. globalresearchonline.netresearchgate.net The versatility of the thiazole ring allows for structural modifications that can target various stages of the viral life cycle. globalresearchonline.net Derivatives incorporating this heterocycle have shown promise against a range of viruses, including the Human Immunodeficiency Virus (HIV). globalresearchonline.netresearchgate.net

One notable example is the anti-HIV drug Ritonavir, which contains a thiazole moiety and functions as a protease inhibitor. researchgate.netresearchgate.net Research into thiazole derivatives has explored their potential to disrupt critical viral processes. For instance, certain thiazole-oxalamide derivatives have been investigated for their ability to interfere with the CD4 binding site, a crucial step for HIV entry into host cells. globalresearchonline.net

Studies on pyrazolylthiazole derivatives have also contributed to the anti-HIV landscape. While many synthesized benzothiazole-pyrazolone hybrids showed limited activity against wild-type HIV-1, some compounds displayed moderate efficacy. doi.org Furthermore, specific thiazole dimers have demonstrated considerable activity against both wild-type and drug-resistant HIV-1 strains by impairing the function of HIV-1 reverse transcriptase. doi.org The development of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives has identified potent inhibitors of HIV-1 replication, with some compounds showing efficacy comparable to or better than established drugs like nevirapine (B1678648) and delavirdine. nih.gov

The fusion of the thiazole ring with other heterocyclic systems, such as indole (B1671886) or quinolone, has also been explored. doi.org A benzothiazole-quinolone hybrid was found to be active against the HIV-1 IIIB strain, although it also exhibited cytotoxicity. doi.org This highlights the ongoing challenge in medicinal chemistry to balance antiviral potency with cellular safety. The structural diversity achievable from precursors like this compound allows for the synthesis of a wide array of thiazole-containing compounds, which are then evaluated for their therapeutic potential against viral infections.

Antioxidant and Anticonvulsant Properties

Antioxidant Activity Thiazole derivatives have emerged as a significant class of compounds with notable antioxidant properties. biointerfaceresearch.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making antioxidants a key area of therapeutic research. nih.gov The thiazole scaffold's chemical nature allows it to modulate oxidative stress, and its derivatives have been shown to act as potent radical scavengers and electron donors. nih.govmdpi.com

Research has demonstrated that combining the thiazole core with phenolic fragments, particularly catechol or other polyphenolic moieties, can yield compounds with substantial antioxidant activity, often comparable to standard antioxidants like Trolox. nih.govmdpi.com The antioxidant capacity is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.comnih.gov For example, a series of novel thiazolidin-4-one analogues featuring a 1,3,4-oxadiazole/thiadiazole moiety were synthesized and evaluated, with some derivatives showing potent antioxidant activity in the DPPH assay. nih.gov Similarly, thiazole derivatives carrying an indole moiety have also demonstrated significant antioxidant potential. globalresearchonline.net

Anticonvulsant Activity Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects remains a priority. biointerfaceresearch.com Thiazole-containing compounds have been identified as a promising area for the discovery of new anticonvulsants. biointerfaceresearch.comglobalresearchonline.net The thiazole ring is considered a valuable pharmacophore that can interact with biological targets involved in seizure activity. biointerfaceresearch.com

Several studies have focused on synthesizing and evaluating thiazole derivatives for their anticonvulsant effects using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.commdpi.com A series of thiazolidin-4-one substituted thiazoles displayed varying degrees of antiepileptic potency, with one derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one, emerging as a particularly active compound. biointerfaceresearch.com Hybrid molecules combining the thiazole core with other heterocyclic systems, such as 4-thiazolidinone, have also been designed based on the structural features of known antiepileptic drugs. mdpi.comresearchgate.net These studies have identified compounds with excellent anticonvulsant activity in both MES and pentylenetetrazole-induced seizure models, providing a basis for further development. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

Identification of Key Structural Moieties and Substituents Contributing to Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For thiazole derivatives, SAR analyses have identified several key structural features and substituents that significantly influence their biological activity.

The thiazole ring itself is a fundamental pharmacophore. biointerfaceresearch.com Its efficacy is often enhanced by the introduction of specific substituents at various positions. For instance, in a series of anticonvulsant thiazolidin-4-one substituted thiazoles, a hydrophobic aryl ring system was identified as a vital structural feature. biointerfaceresearch.com The presence of an electron-withdrawing nitro group at the para-position of this aryl ring was found to be particularly beneficial for anticonvulsant activity. biointerfaceresearch.com

In the context of antimicrobial agents, the substitution pattern on the thiazole and associated rings is critical. For antibacterial activity, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring were found to be advantageous. nih.gov For antifungal activity, the presence of a phenylphthalazine substituent was shown to be positive. nih.gov Other SAR studies have highlighted the importance of electron-withdrawing groups, such as bromine, on a phenyl ring attached to the thiazole moiety for enhancing antimicrobial effects. nih.gov

For adenosine (B11128) A3 receptor antagonists, SAR studies revealed that a 4-methoxyphenyl (B3050149) group attached to the thiazole or thiadiazole ring, combined with N-acetyl or propionyl substitutions on the amino group, led to a significant increase in binding affinity and selectivity. nih.gov This underscores the importance of both the core heterocyclic structure and the nature of its substituents in determining the pharmacological profile.

The following table summarizes key moieties and their contribution to the biological activity of thiazole derivatives.

| Biological Activity | Key Structural Moiety/Substituent | Contribution to Efficacy | Reference(s) |

| Anticonvulsant | Hydrophobic aryl ring | Essential for activity | biointerfaceresearch.com |

| p-Nitro group on aryl ring | Enhances anticonvulsant potency | biointerfaceresearch.com | |

| Antibacterial | 2-(3,4-dimethoxyphenyl)ethanamine at C4 | Beneficial for activity | nih.gov |

| Phenol at C2 | Beneficial for activity | nih.gov | |

| p-Bromo group on phenyl ring | Essential for activity | nih.gov | |

| Antifungal | Phenylphthalazine substituent | Positive effect on activity | nih.gov |

| Adenosine A3 Antagonist | 4-Methoxyphenyl group | Increases binding affinity and selectivity | nih.gov |

| N-acetyl or N-propionyl group | Increases binding affinity and selectivity | nih.gov |

Influence of Electronic and Steric Properties of Substituents on Biological Activity

The electronic and steric properties of substituents attached to the thiazole scaffold play a pivotal role in modulating the biological activity of the resulting derivatives. These properties directly affect how the molecule interacts with its biological target, influencing its potency and selectivity.